molecular formula CH3ClHg B085599 Methylmercury chloride CAS No. 115-09-3

Methylmercury chloride

Cat. No. B085599
CAS RN: 115-09-3
M. Wt: 251.08 g/mol
InChI Key: BABMCXWQNSQAOC-UHFFFAOYSA-M
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Description

Methylmercury chloride is a potent neurotoxin, primarily synthesized through the biomethylation of inorganic mercury compounds in the environment. It poses significant health risks to humans and wildlife due to its high toxicity and ability to bioaccumulate in ecosystems.

Synthesis Analysis

The synthesis of this compound can occur through both abiotic and biotic pathways. Biotic methylation, primarily by microorganisms, converts inorganic mercury to methylmercury. This process has been observed in various environmental matrices, including sediments and the human gastrointestinal tract, where mercury compounds are transformed into methylmercury by the intestinal flora (Rowland, Davies, & Grasso, 1977)(Rowland et al., 1977).

Molecular Structure Analysis

This compound has a simple molecular structure, where a mercury atom is bonded to a methyl group and a chloride ion. The stability and structural characteristics of methylmercury compounds, including this compound, have been extensively studied using various spectroscopic methods to understand their behavior and interactions in biological systems and the environment (Clough et al., 2003)(Clough et al., 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its dynamic nature in environmental and biological contexts. It can be degraded by hydroxyl radicals in simulated natural waters, indicating a pathway for its breakdown in aquatic environments (Chen, Pehkonen, & Lin, 2003)(Chen et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as its volatility and solubility, are crucial for understanding its environmental distribution and toxicity. Techniques like gas chromatography have been developed for its precise determination in various matrices, reflecting its volatile nature and the challenges posed by its detection (Bloom, 1989)(Bloom, 1989).

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and bioavailability, are influenced by its molecular structure and environmental conditions. Its ability to form complexes with biological molecules underlies its neurotoxic effects and bioaccumulation in organisms. Studies on its interaction with cellular components and the resultant biological responses are pivotal for assessing its toxicological impact (Omata et al., 1981)(Omata et al., 1981).

Scientific Research Applications

  • Environmental Monitoring : Methylmercury chloride is a focal point in methods for detecting mercury in environmental samples. One study developed a method using solid phase microextraction (SPME) combined with gas chromatography-atomic absorption spectrometry (GC-AAS) for extracting and determining methylmercury in biological samples and sediments. This method shows promise for environmental monitoring due to its precision and sensitivity (H. Bin, J. Gui-bin, & N. Zhe-ming, 1998).

  • Neuroscience and Toxicology : Numerous studies have investigated the neurotoxic effects of this compound on animal models. For instance, research on rats indicated that this compound caused degenerative changes in the brain and cranial nerves (Y. Kinoshita, A. Ohnishi, K. Kohshi, & A. Yokota, 1999). Additionally, the effects on electrical properties of neurons, like the impact on squid axon membranes, have been studied to understand the mechanisms of methylmercury toxicity (B. Shrivastav, B. S. Brodwick, & T. Narahashi, 1976).

  • Photochemical Reactions : Research into the degradation of this compound by hydroxyl radicals in simulated natural waters explored the potential for natural degradation pathways in the environment. This study contributes to understanding how methylmercury compounds might be broken down in natural water sources (J. Chen, S. Pehkonen, & Che-Jen Lin, 2003).

  • Immunology : Investigations into the impact of this compound on the human immune system found that it can induce apoptosis in human lymphocytes, suggesting potential immunotoxic effects. This is significant for understanding the broader implications of mercury exposure on human health (B. Shenker, T. Guo, & I. Shapiro, 1998).

  • Reproductive Toxicology : Some studies have explored the inheritable effects of methylmercury toxicity. In animal models, exposure to this compound during pregnancy led to neural tube defects and other malformations in offspring, indicating its potential as a teratogen (M. Inouye & Y. Kajiwara, 1988).

Mechanism of Action

Target of Action

Methylmercury chloride primarily targets key enzymatic processes in the body . It has a high affinity for the sulfhydryl moieties of enzyme catalytic sites, which is a common motif for enzyme inactivation . This nonspecific binding to sulfhydryl moieties can lead to devastating effects on an organism’s metabolic functions .

Mode of Action

This compound interacts with its targets by forming permanent covalent modifications that inactivate the enzyme . This interaction disrupts key enzymatic processes at deposition sites . In addition to inhibiting central nervous system (CNS) enzymes, this compound also inhibits the construction of neurons via inhibition of microtubule organization .

Biochemical Pathways

The alteration of enzymes by this compound affects several metabolic pathways . The compound’s effects on a wide range of enzymes, particularly those with sulfhydryl moieties, can lead to significant changes in these pathways . For instance, enzymatic dysfunction by mercury exposure has ties with metabolic syndrome (MetS) in humans .

Pharmacokinetics

When administered to rats, this compound showed 20-fold greater plasma and 2-fold greater blood concentrations of mercury than methylmercury cysteine . One hour later, mercury concentrations in plasma and blood became virtually identical between this compound and methylmercury cysteine . When administered orally, no difference was observed in plasma and blood mercury concentrations between this compound and methylmercury cysteine .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The inactivation of enzymes can induce devastating effects on an organism’s metabolic functions . In humans, methylmercury can result in ataxia, paresthesias, and dysarthria via the damage it induces to the nervous system . On the other hand, the mechanism of action involving mercury and Alzheimer’s disease has been shown to involve the reduced enzymatic activity of neprilysin .

Action Environment

Environmental factors play a crucial role in influencing the action, efficacy, and stability of this compound. The high global budgets of atmospheric total mercury influence the ocean surface water . Therefore, the aquatic environment contamination level is in turn affected by the surrounding emission sources such as industrial and petroleum activities in addition to the transport and fate of mercury across the environmental compartments . This will increase the mercury levels in fish species and will cause an adverse risk to human health through biomagnification .

Safety and Hazards

Methylmercury chloride is highly toxic and poses significant health risks. It is fatal if inhaled, in contact with skin, or if swallowed . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Our understanding of methylmercury has changed significantly over the years . Recent studies have focused on the neurotoxicity of methylmercury and its effects on the developing brain . Future research will likely continue to explore the molecular mechanisms of methylmercury-induced neurotoxicity, its impact on human health, and strategies for mitigating its effects .

properties

IUPAC Name

chloro(methyl)mercury
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InChI

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1
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InChI Key

BABMCXWQNSQAOC-UHFFFAOYSA-M
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Canonical SMILES

C[Hg]Cl
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Molecular Formula

CH3HgCl, CH3ClHg
Record name METHYL MERCURY(II)CHLORIDE
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DSSTOX Substance ID

DTXSID5020813
Record name Methylmercuric(II) chloride
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Molecular Weight

251.08 g/mol
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Physical Description

Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992), White solid; [CAMEO]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), METHYL- & ETHYLMERCURY CHLORIDE HAVE A HIGH SOLUBILITY IN SOLVENTS & LIPIDS; SHORT-CHAIN ALKYLMERCURIC COMPOUNDS FORM SALTS WITH HALOGENS, WHICH ARE HIGHLY VOLATILE AT ROOM TEMP; SATURATION CONCN OF METHYLMERCURY CHLORIDE AT 20 °C IS 90000 MG MERCURY/CU M; OTHER SALTS, SUCH AS HYDROXIDE & NITRATE OF METHYLMERCURY ARE LESS VOLATILE /METHYLMERCURY COMPOUNDS/
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Density

4.06 at 77 °F (NTP, 1992) - Denser than water; will sink, 4.063
Record name METHYL MERCURY(II)CHLORIDE
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Vapor Pressure

0.0085 mmHg (NTP, 1992), 8.5X10-3 mm Hg at 25 °C
Record name METHYL MERCURY(II)CHLORIDE
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Mechanism of Action

Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity., Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis.
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Color/Form

White crystals ... or plates from ethanol

CAS RN

115-09-3
Record name METHYL MERCURY(II)CHLORIDE
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Melting Point

338 °F (NTP, 1992), 170 °C
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Q & A

Q1: How does methylmercury chloride interact with biological systems?

A1: this compound exerts its toxicity primarily through its strong affinity for thiol groups (-SH), particularly those found in cysteine residues of proteins. [, ] This interaction disrupts protein structure and function, leading to a cascade of downstream effects. []

Q2: What are the downstream effects of this compound binding to proteins?

A2: this compound binding to proteins disrupts numerous cellular processes, including:

  • Impaired antioxidant defense: Depletes glutathione (GSH), a crucial antioxidant, and inhibits antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). [, ]
  • Increased oxidative stress: Promotes the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components like DNA, proteins, and lipids. [, ]
  • Disturbed neurotransmission: Inhibits choline uptake and acetylcholine (ACh) synthesis, crucial for nerve impulse transmission. [, ]
  • Apoptosis: Triggers programmed cell death in various cell types, including neurons. [, , , ]
  • Disrupted glutamate metabolism: Alters glutamate and glutamine levels in the brain, potentially contributing to excitotoxicity and neuronal damage. []

Q3: Does this compound affect gene expression?

A3: Yes, this compound exposure can alter the expression of various genes, including those involved in:

  • Stress response: Upregulates stress-responsive genes like c-fos and those regulated by the Nrf2 pathway. [, ]
  • Apoptosis: Modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. []
  • Antioxidant defense: Affects the expression of genes encoding antioxidant enzymes like HO-1 and γ-GCS. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3HgCl, and its molecular weight is 251.08 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, analytical techniques like Gas Chromatography coupled with Electron Capture Detection (GC-ECD) and Gas Chromatography coupled with Atomic Fluorescence Spectrometry (GC-AFS) are commonly employed for its detection and quantification. [, ]

Q6: How does this compound affect the developing brain?

A6: this compound exposure during development can lead to:

  • Neurodevelopmental disorders: Increases the risk of autism spectrum disorder (ASD) by disrupting neurodevelopmental processes and the oxidant-antioxidant balance. []
  • Cognitive impairments: Impairs learning, memory, and motor function. [, ]
  • Structural abnormalities: Can cause microcephaly and other brain malformations. [, ]

Q7: What are the long-term effects of this compound exposure?

A8: Long-term exposure to this compound, even at low doses, can result in persistent neurological deficits, including motor impairment, sensory disturbances, and cognitive decline. []

Q8: Is there a "safe" level of this compound exposure?

A9: Establishing a truly "safe" level is challenging. Research suggests that even low-level exposure can have subtle but significant effects, especially during vulnerable developmental stages. [, , ]

Q9: Does selenium offer protection against this compound toxicity?

A10: Selenium exhibits a complex relationship with this compound. While it can protect adult animals from acute mercury poisoning, it appears to worsen the teratogenic effects and reproductive toxicity when co-administered. []

Q10: What in vitro models are used to study this compound toxicity?

A11: Various cell lines, including human neuroblastoma cells (NCI-H446), human lymphocytes, and rat glioma cells (U251), have been employed to investigate the mechanisms of this compound-induced toxicity. [, , ] Human stem cell-based models offer promising tools for assessing developmental neurotoxicity. []

Q11: What animal models are used to study this compound toxicity?

A12: Rodents (rats and mice), birds (ducks, kestrels, and bobwhite chicks), and fish are commonly used to study the effects of this compound on various physiological systems. [, , , , , , , , , , , , , , , , ]

Q12: What analytical methods are used to measure this compound levels?

A12: Common analytical techniques include:

  • Atomic absorption spectrometry (AAS): Measures mercury levels in various biological samples. [, , , ]
  • Inductively coupled plasma mass spectrometry (ICP-MS): Offers high sensitivity for detecting and quantifying mercury species. [, , ]
  • Gas chromatography (GC) coupled with various detectors (ECD, AFS): Provides species-specific analysis of methylmercury. [, ]

Q13: What is the primary source of this compound exposure in humans?

A14: Consumption of contaminated fish and shellfish is the primary route of this compound exposure in humans. []

Q14: How does this compound accumulate in the environment?

A15: Inorganic mercury released into the environment from various sources can be converted to methylmercury by microorganisms in aquatic ecosystems. This methylmercury biomagnifies in the food chain, reaching high concentrations in predatory fish. [, ]

Q15: What strategies can be employed to mitigate the environmental impact of this compound?

A15:

  • Reduce mercury emissions: Implementing stricter regulations on industrial mercury releases and promoting mercury-free alternatives. []
  • Bioremediation: Utilizing mercury-resistant bacteria to remove or detoxify mercury from contaminated environments. [, ]

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